2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in various synthesis processes. For instance, it's used in the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one to produce various derivatives, highlighting its role in complex chemical reactions (Lezina et al., 2012).
- It also participates in regioselective reactions to produce linearly fused 2-halomethyl-2-methyl-5-oxo-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolinium trihalides and related compounds, indicating its versatility in creating diverse molecular structures (Kut et al., 2020).
Molecular Structure Analysis
- Studies have been conducted to understand its molecular structure, such as one examining 2-(4-Chlorophenyl)-3-{[(1E)-(4-chlorophenyl)methylene]amino}-2,3-dihydroquinazolin-4(1H)-one, providing insights into the structural dynamics of similar compounds (Butcher et al., 2007).
Antimicrobial Studies
- Some derivatives have been synthesized for in vitro microbial studies, indicating potential antimicrobial applications. For example, compounds like 2-[2-(2,6-dichlorophenyl)amino]phenyl methyl-3-[(5-substituted phenyl)-1,5-dihydro-1H-pyrazol-3-yl-amino]-6-iodoquinazolin-4(3H) ones have been synthesized and evaluated for antibacterial and antifungal activity (Patel & Barat, 2010).
Synthesis of Novel Derivatives
- Researchers have explored the synthesis of novel derivatives like 2-(4-Oxo-3,4- Dihydroquinazolin-2-Ylsulfinylmethyl)-3H-Quinazolin-4-One, which could lead to new applications in various fields of chemistry and pharmacology (Reddy et al., 2012).
Catalytic and Chemical Reactions
- It is also studied in the context of catalytic reactions, like in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using sulfamic acid, demonstrating its utility in facilitating efficient chemical processes (Rostami & Tavakoli, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2OS/c1-12(2)10-23-18(24)15-5-3-4-6-17(15)22-19(23)25-11-13-7-8-14(20)9-16(13)21/h3-9,12H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSRPMKPILUEBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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